The Pharmacological and Synthetic Architecture of Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 (Z-CCK-4)
The Pharmacological and Synthetic Architecture of Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 (Z-CCK-4)
A Comprehensive Technical Guide for Peptide Chemists and Drug Developers
Executive Summary
Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 (commonly referred to as Z-CCK-4 or Z-Tetragastrin) is a synthetic, N-terminally protected derivative of the C-terminal tetrapeptide of the gastrin and cholecystokinin (CCK) hormones. Historically, the synthesis and biological evaluation of this specific sequence by Kenner and Morley demonstrated a breakthrough in peptide endocrinology: this protected tetrapeptide retains approximately 10% of the biological activity of the full 17-amino-acid gastrin hormone on a molar basis[1]. Today, it serves as a critical pharmacological tool for studying CCK2 receptor binding, a precursor for advanced theranostic agents, and a benchmark compound in the development of gastric acid secretagogues like Pentagastrin.
As a Senior Application Scientist, I have structured this guide to provide a deep dive into the physicochemical properties, receptor binding mechanics, and validated synthetic protocols required to successfully produce and utilize this peptide.
Molecular Architecture & Physicochemical Profile
The structural integrity of Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 relies on two distinct domains: the biological core and the synthetic protecting group.
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The Biological Core (Trp-Met-Asp-Phe-NH2): This sequence is the minimal active pharmacophore required for recognition by CCK receptors[2]. The C-terminal primary amide is an absolute requirement; the free carboxylic acid analog is biologically inert.
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The N-Terminal Cbz Group (Carbobenzoxy / Z-group): The addition of the benzyloxycarbonyl group serves a dual purpose. Pharmacokinetically, it acts as a lipophilic enhancer, allowing the peptide to partition more effectively into lipid membranes and cross biological barriers. Enzymatically, it provides steric hindrance against aminopeptidases, significantly extending the peptide's in vitro and in vivo half-life compared to the native CCK-4 fragment.
Quantitative Data Summary
The following table summarizes the core physicochemical properties of the molecule[3]:
| Property | Value | Clinical / Chemical Significance |
| Molecular Formula | C37H42N6O8S | Dictates the exact mass for high-resolution MS validation. |
| Molecular Weight | 730.80 g/mol | Falls within the optimal range for peptide-based receptor ligands. |
| LogP | ~3.10 | Indicates high lipophilicity, driven primarily by the Cbz group and Trp/Phe residues. |
| Topological Polar Surface Area (TPSA) | 247.00 Ų | Reflects the high hydrogen-bonding capacity of the peptide backbone and Asp side chain. |
| Isoelectric Point (pI) | ~3.5 | Driven by the single acidic Aspartate (Asp) residue; the molecule is negatively charged at physiological pH. |
Pharmacodynamics: CCK2 Receptor Activation
Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 acts as an agonist primarily at the CCK2 receptor (formerly known as the CCK-B or gastrin receptor), which is a G-protein coupled receptor (GPCR) highly expressed in the gastric mucosa and the central nervous system[4].
Mechanistic Causality of Residue Binding
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Phe-NH2: The C-terminal amide inserts into a deep, hydrophobic orthosteric pocket of the CCK2 receptor. The amide nitrogen participates in a critical hydrogen bond with the receptor's transmembrane domain.
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Asp: Provides a vital electrostatic interaction. The negative charge of the carboxylate side chain forms a salt bridge with a conserved Arginine residue in the receptor.
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Met & Trp: These residues provide necessary hydrophobic bulk to stabilize the active conformation of the receptor. However, the Methionine residue is highly susceptible to oxidation (forming methionine sulfoxide), which drastically reduces receptor affinity[4].
Upon binding, the CCK2 receptor undergoes a conformational shift, coupling to the Gq/11 protein. This initiates a signaling cascade that ultimately results in the secretion of gastric acid by parietal cells.
CCK2 receptor activation by Z-CCK-4 leading to gastric acid secretion.
Synthetic Methodology: Fmoc-SPPS Workflow
To synthesize Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2, Solid-Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the industry standard. The protocol below is designed as a self-validating system, where each reagent choice is dictated by the specific chemical vulnerabilities of the sequence.
Experimental Protocol
Step 1: Resin Preparation
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Action: Swell 0.5 mmol of Fmoc-Rink Amide AM resin in Dichloromethane (DCM) for 30 minutes, then wash with Dimethylformamide (DMF).
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Causality: Rink Amide resin is explicitly chosen because acidolytic cleavage yields a C-terminal primary amide. This bypasses the need for a post-synthetic amidation step, which would risk racemization of the C-terminal Phenylalanine.
Step 2: Iterative Coupling (Fmoc Strategy)
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Action: For each amino acid (Fmoc-Phe-OH, Fmoc-Asp(OtBu)-OH, Fmoc-Met-OH), perform Fmoc deprotection using 20% Piperidine in DMF (2 x 10 min). Couple the next amino acid using 4 equivalents of the amino acid, 3.9 eq of HBTU, and 8 eq of DIPEA in DMF for 45 minutes.
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Causality: HBTU/DIPEA ensures rapid amide bond formation, minimizing the time the growing peptide is exposed to base, thereby preventing aspartimide formation at the Asp residue.
Step 3: N-Terminal Capping with Cbz
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Action: After the final Fmoc deprotection of the Tryptophan residue, couple the N-terminus using Cbz-OSu (N-(Benzyloxycarbonyloxy)succinimide) and DIPEA.
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Causality: Cbz is stable to the highly acidic conditions of the final cleavage step. Using the pre-formed Cbz-Trp-OH building block is an alternative, but capping the free amine with Cbz-OSu is often more cost-effective and yields higher purity.
Step 4: Global Cleavage and Deprotection
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Action: Treat the resin with a cleavage cocktail of TFA / TIPS / EDT / Water (92.5 : 2.5 : 2.5 : 2.5 v/v) for 2 hours at room temperature.
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Causality: The inclusion of EDT (1,2-Ethanedithiol) is strictly mandatory. During TFA cleavage, the tert-butyl protecting group from Asp generates highly reactive carbocations. Without EDT acting as a soft nucleophilic scavenger, these cations will irreversibly alkylate the electron-rich indole ring of Tryptophan and oxidize the thioether of Methionine.
Solid-phase peptide synthesis workflow for Cbz-Trp-Met-Asp-Phe-NH2.
Analytical Validation & Quality Control
To ensure the trustworthiness of the synthesized batch, rigorous analytical validation is required.
1. Reversed-Phase HPLC (RP-HPLC):
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Column: C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).
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Gradient: 20% to 80% Acetonitrile (with 0.1% TFA) in Water (with 0.1% TFA) over 20 minutes.
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Detection: UV absorbance at 214 nm (peptide backbone) and 280 nm (Tryptophan indole ring).
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Validation Logic: The Cbz group and the Trp/Phe residues make this peptide highly hydrophobic; expect a late retention time. A secondary peak eluting slightly earlier than the main peak is a strong indicator of Methionine oxidation.
2. Electrospray Ionization Mass Spectrometry (ESI-MS):
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Expected Mass: [M+H]+ at m/z 731.8.
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Validation Logic: Scan for a mass of m/z 747.8 (+16 Da). The presence of this mass confirms the formation of Methionine sulfoxide, indicating that the cleavage scavengers failed or the peptide was exposed to atmospheric oxygen for too long. If oxidation is detected, the batch must be subjected to a reduction protocol (e.g., using DTT or ammonium iodide) prior to biological testing.
References
- MolForge. "Cbz-L-Trp-L-Met-L-Asp-L-Phe-NH2 (CID 5415) - Molecular Properties & Analysis." MolForge AI.
- Lomonosov Moscow State University. "Биологически активные пептиды (Biologically Active Peptides)." MSU.ru.
- Von Guggenberg, E. et al. "DOTA-MGS5, a New Cholecystokinin-2 Receptor-Targeting Peptide Analog with an Optimized Targeting Profile for Theranostic Use." Journal of Nuclear Medicine, SNM Journals.
- Theranostics. "Developing N- to C-terminus optimized theranostics targeting cholecystokinin-2 receptor." Theranostics Journal.
